molecular formula C9H7BrO2 B137420 8-Bromochroman-3-one CAS No. 133118-80-6

8-Bromochroman-3-one

Cat. No. B137420
M. Wt: 227.05 g/mol
InChI Key: GIOQDMYJFVLYBB-UHFFFAOYSA-N
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Description

8-Bromochroman-3-one is a brominated chromone derivative, a class of compounds known for their interesting biological activities and potential use in drug discovery. Chromones are also recognized as valuable structural scaffolds in medicinal chemistry, often designed to mimic short peptides or serve as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of 8-bromochroman-3-one derivatives has been approached through various methods. One efficient synthetic route involves the reaction of 3-aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one or 2-aryl-8-bromo-6-chlorochroman-4-one under Mannich conditions, followed by an aza-Michael reaction and SeO(2) oxidation to introduce a primary aminomethyl group at the 3-position of the chromone scaffold . Another strategy for synthesizing tetrasubstituted chromone derivatives includes palladium-mediated reactions, which exhibit excellent regioselectivity and high yields, demonstrating the versatility of chromone derivatives .

Molecular Structure Analysis

X-ray diffraction methods have been used to determine the crystal structures of various 8-bromochroman-3-one derivatives. These studies reveal that the presence of the bromine atom can influence the conformation of the molecule, as seen in the syn conformation of 8-bromoguanosine and 8-bromoadenosine . Additionally, the bulky bromine atom can affect crystal packing, as observed in the substituted trifluoromethylchromones .

Chemical Reactions Analysis

The reactivity of 8-bromochroman-3-one derivatives has been explored in several contexts. For instance, the one-electron attachment reaction of 8-bromo-2'-deoxyguanosine in DNA shows a structural dependence on the B- and Z-DNA forms, with a higher conversion in Z-DNA . Nucleophilic reactions of 8-bromodiisophorone-1-carboxylic acid demonstrate the possibility of nucleophilic substitution with simultaneous migration, leading to various substituted products . Moreover, the use of Br/Cl has been shown to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates, leading to the efficient synthesis of dienes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-bromochroman-3-one derivatives are influenced by their molecular structure. The introduction of substituents such as trifluoromethyl groups can lead to rotational disorder and affect the overall molecular geometry . The presence of the bromine atom can also induce conformational changes, as seen in the syn conformation of brominated purine nucleosides, which contrasts with the more common anti conformation . These structural features are crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions and biological activities.

Scientific Research Applications

Potential in Cancer Radiation Therapy

8-Bromoadenine, closely related to 8-Bromochroman-3-one, has shown potential as a DNA radiosensitizer for cancer radiation therapy. The interaction of 8-Bromoadenine with low-energy electrons, which are produced during the radiation damage of DNA by high-energy radiation in cancer therapy, results in a stable parent anion. This finding is crucial for the development of new therapeutic agents aimed at enhancing dissociative electron transfer to the DNA backbone, which is essential for inducing DNA strand breaks in cancerous tissue (Schürmann et al., 2017).

Photolabile Protecting Groups

The substitution effect of the bromo group on photosensitivity led to the development of a highly photosensitive 8-aza-3-bromo-7-hydroxycoumarin-4-ylmethyl group, showcasing excellent photolytic efficiency and hydrophilicity. This discovery is significant for applications requiring caged compounds, such as ester-type and carbamate-type protections for carboxyl and amino functionalities (Takano et al., 2014).

Synthetic Scaffolds for Drug Discovery

A synthetic strategy for 2,3,6,8-tetrasubstituted chromone derivatives, utilizing 2-aryl/styryl-8-bromo-6-chloro-3-hydroxychromone derivatives as scaffolds, has been developed. This approach, leveraging palladium-mediated reactions, offers excellent regioselectivity and yields, highlighting the chromones' importance as scaffolds in drug discovery due to their versatile applicability and biological activities (Dahlén et al., 2006).

Efficient α-Monobromination Method

Pyridinium bromochromate has been identified as a highly efficient and selective reagent for the α-monobromination of 1,3-diketones and β-keto-esters, producing high to excellent yields under mild conditions. This method's efficiency and selectivity make it valuable for synthesizing compounds requiring specific bromination patterns (Sarrafi et al., 2009).

Dual Fluorescent Photochromic Colorants

Research into the photochromic processes of compounds bearing the pyrano[3,2-c]chromen-5-one moiety reveals unique fluorescence in both the ring-closed and ring-open forms. This phenomenon demonstrates the potential for creating materials that function as photoinduced on/off fluorescence switches, opening avenues for advanced optical materials development (Lin et al., 2009).

Safety And Hazards

The safety data sheets of 8-Bromochroman-3-one indicate that it is intended for research and development use only . It’s important to handle this compound with care and follow all safety precautions.

properties

IUPAC Name

8-bromo-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOQDMYJFVLYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597935
Record name 8-Bromo-2H-1-benzopyran-3(4H)-one
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Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromochroman-3-one

CAS RN

133118-80-6
Record name 8-Bromo-2H-1-benzopyran-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133118-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-3,4-dihydro-2H-1-benzopyran-3-one
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Synthesis routes and methods I

Procedure details

8-Bromochroman-3-one 28B was prepared from 2-bromophenol in a manner similar to that described in the literature (J. Med. Chem., 1988, 689): Reaction of 2-bromophenol with paraformadehyde (MgCl2, NEt3, THF, 75° C., 4 h), followed by treatment with acrylonitrile (neat, Dabco, 95° C., 18 h), and hydrolysis with 10% NaOH (100° C., 4 h) afforded 28A. Compound 28A was reacted with DPPA (NEt3, toluene, 110° C., 2 h) followed by treatment with 6N HCl (85° C., 2 h) to afford 8-bromochroman-3-one 28B.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The 8-bromo-3-chromanol was oxidized in small portions (400 mg, 1.7 mmol) in order to achieve better total yields. Dry pyridine (1.1 ml) was added to CH2Cl2 (60 ml), dried over P2O5 and CrO3 (0.69 g, 6.9 mmol) and molecular sieves were added to that solution. After 15 min the chromanol was added together with acetic anhydride (0.66 ml). The mixture was stirred for 10 min and then passed with suction through a column containing SiO2 (10 g), eluting with CH2Cl2. The collected eluate was evaporated and toluene was added after each evaporation (2-3 times), leaving the pure 8-bromo-3-chromanone (200 mg). GC/MS showed M+ /M+2 at m/e=226.25(89%)/228.25(82%).
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